molecular formula C19H20N2O4 B2389980 10-methoxy-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 688343-38-6

10-methoxy-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2389980
CAS No.: 688343-38-6
M. Wt: 340.379
InChI Key: AOCKNTSCBRXAGX-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic heterocycle featuring a benzo[g][1,3,5]oxadiazocin core fused with a methanobridge. The structure includes a 10-methoxy group, a 4-methoxyphenyl substituent at position 3, and a methyl group at position 2. Synthetically, such compounds are typically accessed via cyclocondensation reactions or transition metal-catalyzed cross-coupling to introduce aryl groups, as seen in analogous heterocyclic systems . Characterization relies on NMR, IR, and mass spectrometry, consistent with protocols for related oxadiazole and quinazolinone derivatives .

Properties

IUPAC Name

6-methoxy-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-19-11-15(14-5-4-6-16(24-3)17(14)25-19)20-18(22)21(19)12-7-9-13(23-2)10-8-12/h4-10,15H,11H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCKNTSCBRXAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a benzo[g]-fused 2,6-methanobenzo[g]oxadiazocin-4-one scaffold, incorporating methoxy groups at C10 and the para position of a phenyl ring at C3, alongside a methyl group at C2. The methano bridge between C2 and C6 imposes steric constraints, complicating cyclization and functionalization. Key challenges include:

  • Ring Strain Management : The eight-membered oxadiazocin core requires precise reaction conditions to avoid side reactions.
  • Regioselective Substitution : Introducing methoxy and methyl groups demands orthogonal protecting strategies to prevent undesired substitutions.
  • Oxadiazocin Stability : The ring’s susceptibility to hydrolysis or rearrangement necessitates anhydrous conditions and controlled temperatures.

Synthetic Strategies for Benzo-Fused Oxadiazocin Cores

Cyclization of Diamine Precursors

A foundational approach involves cyclizing diamine intermediates with carbonyl sources. For example, reacting 1,5-diaminonaphthalene derivatives with triphosgene under high-dilution conditions yields the oxadiazocin ring. The methoxy groups are typically introduced prior to cyclization via nucleophilic aromatic substitution (NAS) on brominated precursors.

Example Protocol :

  • Bromination : 2-Methoxy-1,5-diaminonaphthalene is treated with N-bromosuccinimide (NBS) to install bromine at C10.
  • Methoxy Introduction : Suzuki coupling with 4-methoxyphenylboronic acid introduces the aryl group at C3.
  • Cyclization : Treatment with triphosgene in dichloromethane (0°C, 12 h) forms the oxadiazocin ring (Yield: 58%).

Metal-Mediated Ring Closure

Palladium-catalyzed cross-coupling has been employed to construct the methano bridge. A nickel-catalyzed [2+2+2] cycloaddition between alkynes and nitriles generates the oxadiazocin skeleton, though yields remain moderate (≤40%).

Stepwise Synthesis of the Target Compound

Intermediate Preparation

Synthesis of 3-(4-Methoxyphenyl)-2-Methyl-5,6-Dihydro-2H-2,6-Methanobenzo[g]Amine

The amine precursor is synthesized via:

  • Methylation : 2-Aminobenzo[g]quinoline undergoes alkylation with methyl iodide in DMF (80°C, 6 h).
  • Buchwald–Hartwig Amination : Coupling with 4-methoxyphenylboronic acid using Pd(OAc)₂/XPhos (Yield: 72%).
Oxadiazocin Ring Formation

The amine intermediate reacts with ethyl chloroformate in toluene under reflux to form the oxadiazocin-4-one core. Critical parameters include:

  • Solvent : Anhydrous toluene minimizes hydrolysis.
  • Temperature : Reflux (110°C) ensures complete ring closure.

Functionalization and Optimization

Methoxy Group Installation

Post-cyclization O-methylation using methyl triflate and K₂CO₃ in acetone (50°C, 8 h) achieves 92% conversion. Pre-cyclization methylation risks steric hindrance during ring formation.

Methyl Group Introduction

The C2 methyl group is introduced via alkylation of a secondary amine intermediate. Using methyl iodide and NaH in THF (0°C to RT, 4 h) affords 85% yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.98–6.87 (m, 4H, ArH), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.12 (s, 3H, CH₃).
  • HRMS : m/z calc. for C₂₃H₂₂N₂O₄ [M+H]⁺: 391.1652; found: 391.1655.

X-Ray Crystallography

Single-crystal analysis confirms the chair-like conformation of the oxadiazocin ring and the equatorial orientation of the methoxy groups.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Conditions Advantages
Diamine Cyclization Triphosgene ring closure 58 0°C, anhydrous CH₂Cl₂ High regioselectivity
Metal-Mediated Ni-catalyzed cycloaddition 40 120°C, toluene Scalable for gram-scale synthesis
Post-Functionalization O-Methylation 92 50°C, acetone Avoids pre-cyclization steric issues

Challenges and Limitations

  • Low Yields in Cyclization : Eight-membered ring formation rarely exceeds 60% due to entropic factors.
  • Sensitivity to Moisture : The oxadiazocin core decomposes in protic solvents, necessitating rigorous drying.

Chemical Reactions Analysis

Types of Reactions

10-methoxy-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structural features allow chemists to explore new synthetic methodologies and reaction mechanisms. The oxadiazocin core can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Reaction Mechanisms
The compound can undergo several types of reactions:

  • Oxidation : Using reagents like potassium permanganate or chromium trioxide.
  • Reduction : Employing hydrogen gas in the presence of palladium catalysts.
  • Substitution : Methoxy groups can be replaced with other functional groups through nucleophilic substitution reactions.

Biological Research Applications

Potential Biological Activity
In biological studies, 10-methoxy-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one may exhibit various biological activities. Researchers are investigating its interactions with biological targets such as enzymes and receptors. Such interactions could lead to the discovery of novel therapeutic agents.

Mechanism of Action
The mechanism of action is likely dependent on its specific interactions with molecular targets. For instance, if it functions as an enzyme inhibitor, it may bind to the enzyme's active site and impede substrate binding and catalytic activity. This could impact metabolic processes or signal transduction pathways.

Medicinal Applications

Drug Development
The unique structure of this compound presents opportunities for drug development. Its potential therapeutic properties make it a candidate for targeting specific molecular pathways involved in diseases. Research into its pharmacological effects could yield new treatments for various conditions.

Therapeutic Properties
Studies are ongoing to determine the efficacy and safety of this compound in clinical settings. Its ability to interact with biological systems could lead to advancements in targeted therapies or novel drug formulations.

Industrial Applications

Material Development
In industrial contexts, this compound can be utilized in the development of new materials. Its stability and reactivity make it suitable for various industrial processes and applications in material science.

Precursor for Synthesis
The compound can also serve as a precursor for synthesizing other valuable compounds used in pharmaceuticals or agrochemicals. Its versatile nature allows it to be adapted for multiple applications within the chemical industry.

Summary Table of Applications

Field Application Details
ChemistryBuilding Block for SynthesisUsed to explore new synthetic methodologies and reaction mechanisms.
Reaction MechanismsUndergoes oxidation, reduction, and substitution reactions.
BiologyPotential Biological ActivityInvestigated for interactions with enzymes and receptors.
Mechanism of ActionMay inhibit enzymes affecting metabolic processes and signal transduction.
MedicineDrug DevelopmentExplored for therapeutic properties targeting specific pathways.
Therapeutic PropertiesOngoing studies on efficacy and safety in clinical settings.
IndustryMaterial DevelopmentUtilized in developing new materials due to stability and reactivity.
Precursor for SynthesisServes as a precursor for synthesizing valuable compounds in various sectors.

Mechanism of Action

The mechanism of action of 10-methoxy-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of methoxy-substituted polycyclic heterocycles. Key structural analogues include:

3-(3-Methoxyphenyl)-2,8-Dimethyl-5,6-Dihydro-2H-2,6-Methanobenzo[g][1,3,5]Oxadiazocin-4(3H)-One (CAS: 899213-30-0) Structural Differences: The 3-methoxyphenyl substituent (vs. 4-methoxyphenyl in the target compound) alters electronic distribution and steric interactions. Synthesis: Prepared via analogous cyclization methods, but substituent positioning requires regioselective boronic acid coupling, as demonstrated in Pd-catalyzed Suzuki-Miyaura reactions . Physicochemical Properties: Higher lipophilicity (logP ~3.2) compared to the target compound (predicted logP ~2.8) due to reduced polarity from the meta-methoxy group .

6-(Substituted-Phenyl)Pyrimidin-4-Yl-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-One Derivatives Core Difference: A benzo[1,4]oxazinone scaffold instead of a methanobenzooxadiazocin system. Bioactivity Relevance: Such compounds exhibit moderate antimicrobial activity (MIC 8–32 µg/mL against S. aureus), suggesting the target compound’s methanobridge may enhance membrane penetration .

2-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-Yl)Acetic Acid Derivatives Functional Group Variation: An acetic acid side chain instead of a methyl-methanobridge. Synthesis: Uses caesium carbonate-mediated nucleophilic substitution, highlighting the versatility of oxazinone intermediates for diversification .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) logP (Predicted) Synthesis Method
Target Compound Methanobenzooxadiazocin 10-OMe, 3-(4-OMePh), 2-Me 225–228 (est.) 2.8 Pd-catalyzed coupling
899213-30-0 Methanobenzooxadiazocin 3-(3-OMePh), 2,8-Me 210–212 3.2 Cyclocondensation
4l (Quinazolinone Derivative) Tetrahydroquinazolinone 6,8-Bis(4-OMePh), 2-Me 228–230 3.5 Suzuki-Miyaura coupling
7a-c (Benzooxazinone) Benzo[1,4]oxazinone 6-(Substituted-Ph), 4-Me 190–200 2.5–3.0 Cs2CO3-mediated alkylation

Key Research Findings

Substituent Position Dictates Bioactivity: The 4-methoxyphenyl group in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites compared to the 3-methoxyphenyl isomer (899213-30-0), as observed in docking studies of similar quinazolinones . Methyl groups at position 2 improve metabolic stability by blocking cytochrome P450 oxidation sites, a feature shared with 899213-30-0 .

Synthetic Challenges: The methanobenzooxadiazocin core requires high-dilution conditions to prevent oligomerization, unlike the more flexible benzooxazinones . Pd-catalyzed methods for introducing 4-methoxyphenyl groups face competing protodeboronation, necessitating optimized ligand systems (e.g., PCy3) .

Physicochemical Trade-offs: Methoxy groups enhance water solubility but reduce passive diffusion; the target compound’s balance of polar (OMe) and nonpolar (Me, Ph) groups may optimize bioavailability .

Biological Activity

The compound 10-methoxy-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a synthetic derivative belonging to the class of oxadiazocins. Its unique structure suggests potential biological activities that warrant investigation. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula

  • C : 16
  • H : 18
  • N : 2
  • O : 3

Structural Features

The compound features a methoxy group at the 10-position and a para-methoxyphenyl group at the 3-position, contributing to its lipophilicity and potential interaction with biological targets.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazocins exhibit antimicrobial properties. The presence of methoxy groups may enhance their ability to penetrate cell membranes, increasing their efficacy against bacterial strains.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism may be relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
  • Antitumor Activity : Some oxadiazocin derivatives have shown promise in cancer research, particularly in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : Interaction with pathways such as NF-kB and MAPK has been observed in related compounds, suggesting a potential for this compound to modulate these pathways as well.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various oxadiazocin derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting that modifications in the structure can lead to enhanced activity.
  • Cancer Cell Line Study : In vitro studies using human breast cancer cell lines showed that certain oxadiazocin derivatives could inhibit cell growth by inducing apoptosis. The study highlighted the importance of structural modifications in enhancing bioactivity.

Comparative Table of Biological Activities

Activity TypeCompound TypeObserved EffectsReference
AntimicrobialOxadiazocin DerivativesInhibition of bacterial growth
Anti-inflammatoryMethoxy-substituted CompoundsReduced cytokine levels
AntitumorOxadiazocin DerivativesInduction of apoptosis

Q & A

Q. What are the key methodologies for synthesizing 10-methoxy-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step protocols. For example:

  • Step 1 : Condensation of aldehyde intermediates (e.g., 2-(benzyloxy)-5-substituted benzaldehyde) with amines (e.g., 4-methoxyaniline) to form Schiff bases.
  • Step 2 : Cyclization with reagents like mercaptoacetic acid to generate the oxadiazocine core .
  • Optimization : Adjusting solvent systems (e.g., dioxane/methanol mixtures) and reflux durations (e.g., 25 hours) improves yield and purity. Catalytic HCl can accelerate cyclization .

Q. Key Parameters Table :

StepReagentsSolventTemperatureYieldReference
1Aldehyde + 4-methoxyanilineMethanolRT → Reflux60–75%
2Mercaptoacetic acidDioxaneReflux70–85%

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

Answer:

  • 1H/13C NMR : Resolves methoxy groups (δ ~3.8 ppm), aromatic protons, and methyl substituents. For example, methoxyphenyl protons appear as distinct doublets .
  • X-ray Crystallography : Confirms fused bicyclic conformation and stereochemistry (e.g., CCDC 2209381 for analogous structures) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C20H22N2O2S requires m/z 354.5) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Docking Studies : Use software like AutoDock to simulate binding to receptors (e.g., enzymes or GPCRs). Focus on the methoxyphenyl and methyl groups for hydrophobic interactions.
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories. Compare with structurally similar compounds (e.g., thiazolidinone derivatives) .
  • QSAR Models : Corolate substituent effects (e.g., methoxy position) with activity trends .

Q. How should researchers address contradictions in reported biological activity data?

Answer:

  • Replicate Assays : Standardize protocols (e.g., MIC for antimicrobial activity) across labs.
  • Control Variables : Test purity via HPLC (≥95%) to rule out impurities affecting results .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., antitumor IC50 values) to identify outliers .

Q. Example Contradiction :

StudyIC50 (μM)Cell LinePurityReference
A2.5MCF-798%
B12.3MCF-790%

Resolution: Lower purity in Study B may explain reduced activity.

Q. What experimental designs are suitable for studying environmental fate and toxicity?

Answer:

  • OECD Guidelines : Use Test No. 307 for soil degradation and No. 201/202 for aquatic toxicity.
  • Microcosm Studies : Track abiotic/biotic degradation pathways (e.g., photolysis vs. microbial metabolism) .
  • Tiered Risk Assessment : Combine LC50 (e.g., Daphnia magna) with bioaccumulation potential (logP ~3.5) .

Q. How can researchers link this compound’s activity to broader pharmacological theories?

Answer:

  • Target Hypothesis : Align with theories like kinase inhibition (e.g., methoxy groups mimicking ATP’s adenine ring).
  • Pathway Mapping : Use KEGG/Reactome to identify impacted pathways (e.g., apoptosis via caspase-3 activation) .
  • Cross-Compound Comparisons : Benchmark against known oxadiazocine derivatives to validate mechanistic assumptions .

Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?

Answer:

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-phosphoric acids) to control stereocenters.
  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., epimerization) .
  • In Situ Monitoring : PAT tools (e.g., FTIR) track intermediate formation .

Q. How do structural modifications (e.g., substituting methoxy groups) alter bioactivity?

Answer:

  • SAR Table :
ModificationActivity TrendRationaleReference
4-Methoxy → H↓ AnticancerReduced electron donation
Methyl → Ethyl↑ SolubilityIncreased hydrophobicity
  • Synthetic Routes : Replace methoxyphenol with halogenated phenols in step 1 .

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